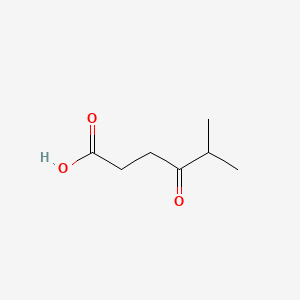

5-Methyl-4-oxohexanoic acid

Description

Contextual Significance of 5-Methyl-4-oxohexanoic Acid within Keto Acid Chemistry

Keto acids are organic compounds that feature both a carboxylic acid and a ketone functional group. wikipedia.org Their classification into alpha (α), beta (β), and gamma (γ) keto acids is determined by the position of the ketone group relative to the carboxylic acid. tuscany-diet.net this compound is a γ-keto acid, meaning its ketone group is located on the fourth carbon from the carboxyl group. wikipedia.org This positioning is crucial as it influences the molecule's reactivity and potential applications.

The presence of a methyl group on the fifth carbon makes this compound a branched-chain keto acid. Branched-chain amino acids (BCAAs) and their corresponding keto acids (BCKAs) are significant in various metabolic processes. nih.govfrontiersin.org While much of the research has centered on α-keto acids derived from BCAAs, the branched structure of this compound suggests potential, yet largely unexplored, roles in metabolic pathways and as a building block for complex molecular architectures. nih.govfrontiersin.org

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C7H12O3 |

| Molecular Weight | 144.17 g/mol |

| CAS Number | 41654-04-0 |

| Canonical SMILES | CC(C)C(=O)CCC(=O)O |

| InChIKey | GQWLYLDUDAANSJ-UHFFFAOYSA-N |

| Appearance | Data not available |

| Boiling Point | 260.2 °C at 760 mmHg |

| Flash Point | 125.4 °C |

| Density | 1.058 g/cm³ |

| Vapor Pressure | 0.0037 mmHg at 25°C |

This data is compiled from various chemical databases and may be predicted rather than experimentally determined.

Historical Perspectives on Related γ-Keto Acids and α-Keto Acids in Organic Synthesis and Metabolism

The study of keto acids has a rich history. α-Keto acids, for instance, have long been recognized for their central role in metabolism. wikipedia.org Compounds like pyruvic acid, oxaloacetic acid, and α-ketoglutaric acid are key intermediates in fundamental pathways such as glycolysis and the citric acid cycle. wikipedia.orgtuscany-diet.net The reversible transamination of amino acids to α-keto acids is a cornerstone of amino acid metabolism, linking protein and carbohydrate metabolism. tuscany-diet.net

The synthesis of γ-keto acids has also been a topic of interest for synthetic organic chemists for many years. Early methods often involved multi-step processes. A notable historical method for producing γ-keto acids involved the reaction of dicarboxylic dihalides with organoaluminum compounds. google.com Over the years, more efficient and selective methods have been developed, highlighting the enduring importance of γ-keto acids as synthetic intermediates. google.com They are valuable precursors for the synthesis of γ-lactones, which are present in numerous natural products and pharmacologically active compounds. ucla.edursc.org

Current Research Landscape and Knowledge Gaps Pertaining to this compound

The current research landscape for keto acids is vibrant and multifaceted. There is significant interest in the asymmetric synthesis of chiral γ-lactones from γ-keto acids, often employing sophisticated catalysts to achieve high enantioselectivity. ucla.edursc.org Additionally, the metabolic roles of branched-chain keto acids are under intense investigation, particularly their connection to metabolic disorders like insulin (B600854) resistance and obesity. frontiersin.orgnih.gov

However, specific research on this compound is sparse. Much of the focus has been on its simpler, unbranched analog, levulinic acid, which is a versatile platform chemical derived from biomass. tuscany-diet.net The influence of the methyl branch in this compound on its chemical reactivity and biological activity remains a significant knowledge gap. For instance, it is unknown how this structural feature might affect its potential as a precursor in asymmetric synthesis or its interaction with metabolic enzymes. nih.gov The lack of dedicated studies on its synthesis, reactivity, and biological properties represents a clear gap in the current understanding of keto acid chemistry and biochemistry. nih.gov

Defining the Academic Research Scope for this compound

The unique structure of this compound defines a clear scope for future academic research. Key areas for investigation include:

Novel Synthetic Methodologies: Developing efficient and stereoselective syntheses of this compound and its derivatives would be a valuable contribution to organic chemistry. This could involve exploring new catalytic systems or biocatalytic approaches. nih.gov

Exploration as a Chiral Building Block: Investigating the use of this compound as a precursor for the synthesis of complex, biologically active molecules, particularly chiral γ-lactones, is a promising avenue. The methyl branch could offer unique stereochemical control in such syntheses.

Biochemical and Metabolic Studies: Elucidating the potential metabolic fate of this compound is crucial. Research could focus on its interaction with enzymes involved in branched-chain amino acid metabolism or other metabolic pathways. nih.gov This could involve in vitro enzyme assays or in vivo metabolic tracing studies.

Comparative Studies: A direct comparison of the chemical and biological properties of this compound with its unbranched counterpart, levulinic acid, and other related branched-chain keto acids would provide valuable insights into structure-activity relationships.

Addressing these research questions would not only fill the existing knowledge gaps but also potentially unlock new applications for this intriguing molecule in fields ranging from materials science to pharmacology.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-4-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-5(2)6(8)3-4-7(9)10/h5H,3-4H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQWLYLDUDAANSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60194474 | |

| Record name | 5-Methyl-4-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41654-04-0 | |

| Record name | 5-Methyl-4-oxohexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041654040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 41654-04-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331769 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-4-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHYL-4-OXOHEXANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GU2B5382AF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 5 Methyl 4 Oxohexanoic Acid

Established Synthetic Pathways for 5-Methyl-4-oxohexanoic Acid and Structural Analogues

The synthesis of this compound and related oxo-carboxylic acids is not confined to a single methodology but is achievable through a diverse array of chemical reactions. These pathways include foundational organic reactions and more specialized techniques developed for specific structural analogues. A common laboratory preparation for this compound itself involves the selective oxidation of 4-methyl-5-hydroxyhexanoic acid using strong oxidizing agents like potassium permanganate.

Aldol (B89426) Condensation Approaches in the Synthesis of Oxohexanoic Acids

Aldol condensation represents a fundamental carbon-carbon bond-forming reaction utilized in the synthesis of various keto acids. A notable application is the synthesis of 6-aryl-4-oxohexanoic acids, which are structural analogues. This process involves the condensation of an appropriate aromatic aldehyde with levulinic acid. nih.gov The reaction is typically catalyzed by small amounts of piperidine (B6355638) and acetic acid in a solvent like toluene, which first yields an unsaturated intermediate, a 6-aryl-4-oxohex-5-enoic acid. nih.gov Subsequent reduction of this intermediate, for instance, through catalytic hydrogenation using palladium on carbon, produces the saturated 6-aryl-4-oxohexanoic acid. nih.gov

In a different approach, microwave-assisted aldol condensation has been developed for the synthesis of 4-oxo-2-butenoic acids from methyl ketone derivatives and glyoxylic acid. rsc.org This method demonstrates versatility, with reaction conditions tailored to the substrate; aryl methyl ketones react efficiently with a tosic acid catalyst, whereas aliphatic substrates perform better with a pyrrolidine (B122466) and acetic acid system. rsc.org

Table 1: Aldol Condensation Approaches for Oxo-Acids

| Product Class | Reactants | Catalyst/Conditions | Key Finding |

|---|---|---|---|

| 6-Aryl-4-oxohexanoic acids | Aromatic aldehyde, Levulinic acid | Piperidine/Acetic acid, then H₂/Pd-C | Forms an unsaturated intermediate first, which is then reduced. nih.gov |

Hydroxylation Reactions for Derivatives of Oxohexanoic Acids

Hydroxylation reactions are crucial for introducing hydroxyl groups, which can then be oxidized to form the target keto functionality. For instance, derivatives of oxohexanoic acids, such as 2-hydroxy-5-methyl-4-oxohexanoic acid, can be synthesized via the hydroxylation of this compound. smolecule.com

A general and metal-free method for the α-hydroxylation of β-oxoesters and β-oxoamides employs meta-chloroperoxybenzoic acid (mCPBA) as the oxidant. acs.org In a typical procedure, the β-dicarbonyl compound is dissolved in a solvent like toluene, and mCPBA is added. The mixture is then heated, for example, to 60°C for several hours. acs.org After the reaction, the resulting m-chlorobenzoic acid is removed by washing with a basic aqueous solution, such as sodium bicarbonate. acs.org This approach provides a direct route to α-hydroxy-β-keto esters, which are valuable precursors and derivatives in organic synthesis.

Enzymatic Synthesis Strategies Utilizing Biocatalysis for Oxohexanoic Acid Formation

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing oxohexanoic acids. These methods operate under mild conditions and can achieve high yields and purity. fkit.hr

One prominent example is the production of 6-oxohexanoic acid from 6-aminohexanoic acid. tandfonline.comnih.govtandfonline.com This biotransformation uses a novel ω-amino group-oxidizing enzyme (ω-AOX) isolated from the fungal strain Phialemonium sp. AIU 274. tandfonline.com The reaction is an oxidative deamination that converts the terminal amino group of the substrate into a carbonyl group. tandfonline.com A key challenge in this process is the inhibitory effect of hydrogen peroxide, a byproduct of the oxidase reaction. tandfonline.com The addition of catalase to the reaction mixture effectively decomposes the hydrogen peroxide, leading to a significant increase in product yield, achieving a complete (100%) conversion of the substrate under optimal conditions (30°C, pH 7.0). tandfonline.comnih.govtandfonline.com

Another advanced biocatalytic strategy is the synthesis of 6-cyano-4-oxohexanoic acid, a commercially unavailable building block. fkit.hr This is achieved through a MenD-catalyzed Stetter reaction, which involves the 1,4-addition of α-ketoglutaric acid to acrylonitrile. fkit.hrresearchgate.net The enzyme MenD (2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate synthase) provides access to new types of 4-oxo acids not typically accessible through other thiamine (B1217682) diphosphate (B83284) (ThDP) dependent enzyme catalyses. fkit.hr Engineering and optimization of this process have led to high product concentrations (62.4 g/L) and yields (96%). fkit.hr

Table 2: Comparison of Enzymatic Syntheses for Oxohexanoic Acid Analogues

| Target Compound | Enzyme | Substrates | Key Features |

|---|---|---|---|

| 6-Oxohexanoic acid | ω-amino group-oxidizing enzyme (ω-AOX) from Phialemonium sp. | 6-Aminohexanoic acid | Requires catalase to decompose H₂O₂ byproduct for 100% yield. tandfonline.comnih.govtandfonline.com |

Synthesis of γ-Keto Acids via Reactions of α-Morpholinonitriles with Acrylates

A convenient and high-yield synthesis for γ-keto acids, including α-substituted variants, involves the reaction of α-morpholinonitriles with acrylates. researchgate.net This method is particularly effective for producing α-methyl-γ-keto acids. The process begins with the formation of an anion from an α-morpholinonitrile, which is then reacted with an acrylate (B77674), such as methyl acrylate. researchgate.net The reaction is typically carried out using an excess of a strong base like sodium hydride (NaH) in a solvent like dimethylformamide (DMF), resulting in the formation of the γ-keto acid in high yield. researchgate.net These γ-keto acids are valuable as they can be readily converted into naturally occurring α-substituted γ-lactones. researchgate.net

Esterification and Radical Initiation Methods in the Production of Related Oxohexanoates

The synthesis of oxohexanoate esters, which are derivatives of oxohexanoic acids, can be accomplished through several routes, including direct esterification and radical-based methods.

Esterification: Methyl 4-oxohexanoate can be synthesized by the direct esterification of 4-oxohexanoic acid with methanol (B129727). This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. This is a standard method for converting carboxylic acids to their corresponding esters.

Radical Initiation: An alternative pathway to produce oxohexanoates involves a free-radical reaction. For example, methyl 4-oxohexanoate can be synthesized by reacting butyraldehyde (B50154) with methyl acrylate in the presence of a free radical initiator under UV irradiation. Free-radical reactions proceed in three main stages: initiation, propagation, and termination. masterorganicchemistry.com Initiation involves the creation of free radicals from a non-radical species, often promoted by heat or light. masterorganicchemistry.com In the propagation steps, the radical reacts with a stable molecule to form a new radical, allowing a chain reaction to continue without a net change in the number of radicals. masterorganicchemistry.com

High-Pressure Aqueous Oxidation Routes Involving Precursors to Oxohexanoic Acids

High-pressure, high-temperature aqueous oxidation provides a route to oxohexanoic acids from cyclic precursors. A kinetic study of the oxidation of cyclohexanone (B45756) demonstrated that under these conditions, 5-oxohexanoic acid is formed as a key intermediate. cdnsciencepub.com The process, conducted at temperatures between 145°C and 193.5°C with high oxygen partial pressures, begins with the enolization of cyclohexanone. cdnsciencepub.com A proposed mechanism involves an oxygen molecule reacting with two enolates of cyclohexanone to form a transitory adduct. cdnsciencepub.com This adduct can then lead to intermediates that undergo a reverse condensation reaction in the aqueous medium to yield 5-oxohexanoic acid. cdnsciencepub.com This intermediate is subsequently oxidized further to smaller dicarboxylic acids like pentanedioic acid (glutaric acid) and butanedioic acid (succinic acid). cdnsciencepub.com

Condensation Reactions of Levulinic Acid with Aldehydes for Aromatic Oxohexanoic Acids

The condensation of levulinic acid with aldehydes, particularly aromatic aldehydes, represents a key strategy for the synthesis of more complex oxohexanoic acid derivatives. These reactions, typically of the aldol type, can be catalyzed by acids or bases. For instance, the reaction of levulinic acid with furan-derived aldehydes, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), has been studied as a route to produce C10 and C11 furanic-keto acids. researchgate.net

Under basic catalysis, such as with sodium hydroxide (B78521) in water, levulinic acid can react with HMF to yield a mixture of aldol condensation products. researchgate.netcabidigitallibrary.org The reaction involves the formation of an enolate from levulinic acid, which then attacks the carbonyl group of the aldehyde. Subsequent dehydration leads to the formation of α,β-unsaturated ketones. uniovi.es Two primary products can be formed, depending on which α-carbon of the levulinate acts as the nucleophile. uniovi.es These reactions are significant for converting biomass-derived platform molecules into valuable chemical intermediates. cabidigitallibrary.orguniovi.es

When aromatic aldehydes react with substituted levulinic acids in the presence of a base like piperidine, arylidine-substituted oxocarboxylic acids are produced. clockss.org This highlights the versatility of levulinic acid and its derivatives in creating a diverse range of aromatic oxohexanoic acids.

Synthesis of Dihydropyridazinone Derivatives from Oxopentanoic Acid Precursors

Oxopentanoic acids, including this compound, are important precursors for the synthesis of heterocyclic compounds such as dihydropyridazinones. These derivatives are of interest due to their potential biological activities. nih.govnih.gov The synthesis typically involves the reaction of a 4-oxocarboxylic acid with hydrazine (B178648) or its derivatives. clockss.org

A specific example is the reaction of this compound with anhydrous hydrazine. When heated in ethanol (B145695), these reactants undergo a condensation reaction to form 4,5-dihydro-6-isopropyl-3(2H)-pyridazinone. This transformation involves the initial formation of a hydrazone with the ketone carbonyl, followed by intramolecular cyclization via amide formation between the terminal carboxylic acid and the other nitrogen of the hydrazine.

The general reaction of 4-oxocarboxylic acids with hydrazines is a well-established method for producing dihydropyridazinones, which can be further converted to aromatic pyridazinone heterocycles. clockss.org

Reaction Chemistry and Derivative Synthesis of this compound

The presence of both a carboxylic acid and a ketone functional group makes this compound a versatile building block for the synthesis of various derivatives. nih.gov

Esterification Pathways of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can be readily esterified to produce the corresponding esters. This reaction is typically carried out by reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric or hydrochloric acid. For example, the reaction of this compound with ethanol yields ethyl 5-methyl-4-oxohexanoate. Similarly, reaction with methanol would produce methyl 5-methyl-4-oxohexanoate. scielo.br

Esterification can also be achieved using other methods, for instance, reacting the corresponding acid chloride with an alcohol. Another approach involves the reaction with trimethyl orthoformate, which can lead to the formation of the methyl ester. scielo.br These ester derivatives are themselves useful intermediates in organic synthesis.

| Reactant (Alcohol) | Product | Catalyst/Conditions |

| Ethanol | Ethyl 5-methyl-4-oxohexanoate | Acid catalyst (e.g., H₂SO₄), heat |

| Methanol | Methyl 5-methyl-4-oxohexanoate | Acid catalyst or Trimethyl orthoformate |

Oxidation and Reduction Processes of the Ketone and Hydroxyl Functional Groups

The ketone group in this compound and its derivatives can undergo both oxidation and reduction.

Reduction: The keto group can be reduced to a secondary alcohol, forming a hydroxyl group. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). smolecule.com For instance, the reduction of ethyl 5-methyl-4-oxohexanoate would yield ethyl 4-hydroxy-5-methylhexanoate.

Oxidation: While the carboxylic acid moiety is generally stable to further oxidation, the ketone group can be oxidized under specific conditions, potentially leading to cleavage of the carbon chain. For example, the oxidation of related 5-oxohexanoic acid can yield shorter-chain dicarboxylic acids like pentanedioic acid and butanedioic acid, along with formic and acetic acids. cdnsciencepub.com The oxidation of the corresponding alcohol, 2-hydroxy-5-methyl-4-oxohexanoic acid, can lead to the formation of diketones or other oxidized derivatives. smolecule.com

| Reaction Type | Reagent | Product Type |

| Reduction of Ketone | Sodium borohydride, Lithium aluminum hydride | Secondary Alcohol (Hydroxy derivative) |

| Oxidation of Ketone | Oxidizing agents (e.g., in multi-step pathways) | Shorter-chain dicarboxylic acids |

| Oxidation of Hydroxyl | Oxidizing agents | Ketone or Diketone |

Nucleophilic Substitution Reactions Leading to Diverse Hexanoate (B1226103) Derivatives

The carbon backbone of hexanoic acid derivatives can be modified through nucleophilic substitution reactions. While the parent this compound does not have a leaving group suitable for direct substitution on the main chain, its derivatives can be designed to undergo such reactions. For example, a halogen atom can be introduced, which can then be displaced by a variety of nucleophiles. smolecule.com

In a related example, (R)-Ethyl 3-(bromomethyl)hexanoate, which has a bromine atom as a leaving group, readily undergoes nucleophilic substitution. This allows for the introduction of various functional groups by reaction with different nucleophiles. Similarly, the chlorine atom in methyl 5-chloro-4-oxohexanoate can be replaced by nucleophiles, leading to a range of derivatives. smolecule.com The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acyl chloride > acid anhydride (B1165640) > ester > amide. vedantu.comlibretexts.org These reactions are fundamental in building more complex molecules from simpler hexanoate precursors. ontosight.ai

Condensation Reactions with Amine and Other Nucleophilic Reagents

The carbonyl group and the carboxylic acid moiety of this compound are susceptible to attack by various nucleophiles, most notably amines and their derivatives. These condensation reactions typically result in the formation of new carbon-nitrogen bonds, often leading to heterocyclic systems through subsequent intramolecular reactions.

Detailed research has demonstrated the reaction of this compound with hydrazine. The reaction involves the initial formation of a hydrazone at the ketone position, followed by an intramolecular cyclization and dehydration to yield a stable six-membered dihydropyridazinone ring. This transformation highlights the utility of δ-ketoacids in the synthesis of nitrogen-containing heterocycles. clockss.org

A specific example involves heating this compound with anhydrous hydrazine in an ethanol solvent. This process yields 4,5-dihydro-6-isopropyl-3(2H)-pyridazinone.

Table 1: Condensation of this compound with Hydrazine

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|---|

| This compound (25.0 mmol) | Anhydrous hydrazine (26.0 mmol) | Ethanol | Heating under stirring for 3 hours | 4,5-dihydro-6-isopropyl-3(2H)-pyridazinone | 3.10 g |

Beyond hydrazine, other nucleophiles such as primary amines can react to form imines or enamines at the ketone position, while the carboxylic acid can be converted to amides. evitachem.com If a bifunctional nucleophile like an amino alcohol is used, subsequent cyclization can lead to the formation of other complex heterocyclic structures.

Photochemical Chlorocarbonylation and Michael Addition Reactions

Photochemical Chlorocarbonylation

Photochemical chlorocarbonylation is a radical-mediated process used to introduce a chlorocarbonyl group (-COCl) into an organic molecule, typically at a position beta or gamma to a carbonyl group. researchgate.net While there are no direct reports of this reaction being performed on this compound itself, the method is highly relevant as it is used to synthesize its close derivatives. researchgate.net

A key example is the photochemical chlorocarbonylation of 3-pentanone (B124093) using oxalyl chloride under UV irradiation. researchgate.netresearchgate.net The resulting acyl chloride is then esterified with methanol to produce methyl 4-oxohexanoate, the methyl ester of a lower homologue of this compound. researchgate.netresearchgate.net This reaction demonstrates a viable pathway for constructing the fundamental carbon skeleton of δ-keto esters. researchgate.net

Table 2: Synthesis of a δ-Keto Ester via Photochemical Chlorocarbonylation

| Starting Material | Reagents | Conditions | Intermediate | Final Product | Source |

|---|---|---|---|---|---|

| 3-Pentanone | 1. Oxalyl chloride 2. Methanol | UV irradiation, followed by esterification | 4-Oxohexanoyl chloride | Methyl 4-oxohexanoate | researchgate.netresearchgate.net |

Michael Addition Reactions

The Michael addition is the conjugate 1,4-addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). masterorganicchemistry.com This reaction is a powerful tool for carbon-carbon bond formation. masterorganicchemistry.com

The synthesis of δ-keto acids and their derivatives, including the parent compound 5-oxohexanoic acid, can be achieved through a Michael-type addition. google.com In a patented process, acetone (B3395972) adds to acrylic acid or its esters in the presence of an amine catalyst to form the 5-oxohexanoic acid framework. google.com The reaction's driving force is the formation of a stable C-C single bond at the expense of a C-C pi bond. masterorganicchemistry.com

Table 3: General Michael Addition for Synthesis of δ-Keto Acid Derivatives

| Michael Donor (Enolate Precursor) | Michael Acceptor | Catalyst/Conditions | Product Type | Source |

|---|---|---|---|---|

| Acetone | Acrylic acid or Acrylate ester | Primary amines, elevated temperature and pressure | 5-Oxohexanoic acid or its ester | google.com |

While this compound itself is the product of such a reaction pathway (using 3-methyl-2-butanone (B44728) instead of acetone), it could also theoretically act as a Michael donor. Treatment with a strong base could generate an enolate at the C-3 or C-5 position, which could then add to a suitable Michael acceptor.

Cyclization Reactions and Formation of Five-Membered Heterocyclic Compounds (e.g., Lactones, Pyrrolidines)

The 1,4-relationship between the keto and carboxylic acid functionalities in this compound makes it an ideal precursor for the synthesis of five- and six-membered heterocyclic compounds. clockss.org

Lactone Formation: Although not directly a lactone precursor, reduction of the ketone group in this compound to a hydroxyl group would yield 4-hydroxy-5-methylhexanoic acid. This γ-hydroxy acid could then undergo intramolecular esterification (lactonization), especially under acidic conditions, to form a stable five-membered γ-lactone.

Pyrrolidine and Pyrrolidone Formation: The most significant cyclization reactions involve the incorporation of nitrogen to form five-membered rings like pyrrolidines and their oxidized counterparts, pyrrolidones. Reductive amination of a δ-keto acid is a primary route to these structures. researchgate.net This reaction involves the condensation of the keto group with a primary amine to form an imine intermediate, which is then reduced and undergoes intramolecular cyclization by attacking the carboxylic acid (or its activated form) to yield an N-substituted 5-methyl-2-pyrrolidone. researchgate.netresearchgate.net The choice of catalyst and reducing agent can selectively lead to either the pyrrolidone or the fully reduced pyrrolidine. researchgate.net

The synthesis of N-substituted pyrrolidinones from the closely related levulinic acid (4-oxopentanoic acid) is well-documented and serves as a strong model for the reactivity of this compound. researchgate.netresearchgate.net

Table 4: Potential Cyclization Pathways for this compound

| Reactant(s) | Reaction Type | Key Intermediate | Product Class | Source |

|---|---|---|---|---|

| This compound, Primary Amine (R-NH₂), Reducing Agent (e.g., Phenylsilane) | Reductive Amination / Cyclization | N-substituted imine | N-substituted Pyrrolidone/Pyrrolidine | researchgate.netresearchgate.net |

| This compound, Reducing Agent (e.g., NaBH₄) | Reduction followed by Intramolecular Esterification | 4-Hydroxy-5-methylhexanoic acid | γ-Lactone | |

| This compound, Hydrazine | Condensation / Cyclization | Hydrazone | Dihydropyridazinone (Six-membered) | clockss.org |

These cyclization strategies are fundamental in synthetic chemistry for building complex molecular scaffolds from relatively simple, bifunctional linear molecules. whiterose.ac.uk

Biological Activities and Potential Therapeutic Applications of 5 Methyl 4 Oxohexanoic Acid Derivatives

Research on Antitumor and Cytostatic Properties of Derivatives

Derivatives of 5-methyl-4-oxohexanoic acid have emerged as a significant area of interest in oncological research. These compounds have demonstrated a range of biological activities that suggest their potential as therapeutic agents against various cancers. The following sections detail the specific antitumor and cytostatic properties of these derivatives as documented in scientific literature.

Evaluation of Cytostatic Activity against Cancer Cell Lines

A notable derivative, this compound ritonavir (B1064) ester (RD), has shown considerable cytostatic activity across a panel of cancer cell lines. nih.gov In vitro studies revealed its effectiveness against six mouse and six human cancer cell lines, with IC50 values ranging from approximately 2.3 to 17.4 µM for murine cells and 4.3 to 8.7 µM for human cells. nih.govx-mol.com This broad-spectrum cytostatic effect highlights the potential of RD as a versatile anticancer agent. nih.gov The cytotoxic effects of derivatives of this compound have been linked to the induction of apoptosis and cell cycle arrest.

Another study focused on a polymer-bound form of RD (P-RD), which also exhibited potent antitumor activity. nih.gov Furthermore, when RD was incorporated into a star-shaped polymer nanomedicine along with doxorubicin (B1662922) (Star-RD + Dox), it demonstrated higher cytostatic and proapoptotic activities compared to nanomedicines carrying only doxorubicin or a simple mixture of the two separate nanomedicines. nih.govresearchgate.net This suggests a synergistic effect when RD is co-delivered with conventional chemotherapeutics.

Table 1: Cytostatic Activity of this compound Ritonavir Ester (RD) in Cancer Cell Lines

| Cell Line Type | Number of Cell Lines | IC50 Range (µM) | Reference |

|---|---|---|---|

| Mouse Cancer | 6 | ~ 2.3 - 17.4 | nih.gov |

| Human Cancer | 6 | ~ 4.3 - 8.7 | nih.gov |

Inhibition of Cancer Cell Migration and Invasiveness

Beyond its cytostatic effects, the this compound derivative RD has been shown to inhibit the migration and invasiveness of cancer cells in vitro. nih.govx-mol.com The ability to impede these processes is crucial in preventing metastasis, a primary cause of cancer-related mortality. Research on other, structurally distinct, heterocyclic derivatives has also demonstrated a marked reduction in cancer cell migration rates. researchgate.net While not derivatives of this compound, these studies support the principle that targeting cell migration is a viable anticancer strategy. researchgate.net The investigation of various compound derivatives has shown that they can significantly inhibit cancer cell migration. researchgate.netnih.govnih.gov

Modulation of STAT3 Signaling Pathways in Oncogenesis

The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a key player in cancer development, promoting cell growth, differentiation, and survival. mdpi.comunimi.it Derivatives of this compound have been found to modulate this critical pathway. Specifically, the ritonavir ester derivative, RD, inhibits the phosphorylation of STAT3 in CT26 colon carcinoma cells, both in laboratory cell cultures and in living organisms. nih.govx-mol.com By inhibiting STAT3 signaling, RD can interfere with the expression of downstream target genes that are essential for tumor progression. nih.govmdpi.com

Furthermore, a star-shaped nanomedicine carrying both RD and doxorubicin (Star-RD + Dox) was shown to efficiently inhibit STAT3 signaling in cancer cells in vivo. nih.govresearchgate.net This inhibition contributes to its superior antitumor activity, particularly in overcoming chemoresistance mediated by STAT3. nih.govresearchgate.netresearchgate.net

Dampening of Proteasome Activity (Chymotrypsin-like and Trypsin-like)

The proteasome is a cellular complex responsible for degrading proteins, and its inhibition is a validated strategy in cancer therapy. researchgate.net The this compound ritonavir ester (RD) has been shown to dampen both the chymotrypsin-like and trypsin-like activities of the proteasome. nih.govx-mol.com This inhibition disrupts protein homeostasis within cancer cells, leading to cellular stress and apoptosis. The development of proteasome inhibitors from natural products and their derivatives has been a significant focus in the search for new anticancer drugs. researchgate.net

Induction of Endoplasmic Reticulum Stress and Associated Responses

The endoplasmic reticulum (ER) is vital for protein folding, and its dysfunction leads to ER stress, which can trigger cell death. google.comnih.gov The this compound derivative RD has been documented to induce ER stress in cancer cells. nih.govx-mol.com This is evidenced by the induced phosphorylation of PERK (protein kinase RNA-like endoplasmic reticulum kinase) and the increased expression of ATF4 (activating transcription factor 4) and CHOP (C/EBP homologous protein), all of which are key markers of the unfolded protein response (UPR) triggered by ER stress. nih.govgoogle.com Several other keto-acid derivatives have also been noted to increase ER stress, suggesting this as a potential class effect. medchemexpress.com

Synergistic Antitumor Effects with Immunotherapy and Chemotherapeutic Agents

A significant finding is the ability of this compound derivatives to work in synergy with other cancer treatments. A nanomedicine formulation of the ritonavir derivative (P-RD) demonstrated powerful antitumor activity in mouse models of colon carcinoma (CT26) and melanoma (B16F10), and this effect was enhanced when combined with IL-2-based immunotherapy. nih.govx-mol.com

Furthermore, the simultaneous delivery of the ritonavir derivative (RD) and the chemotherapeutic drug doxorubicin via a star-shaped polymer nanomedicine (Star-RD + Dox) resulted in superior antitumor activity. nih.govresearchgate.net This combination was particularly effective in inhibiting tumor growth and increasing the survival of mice with tumors expressing P-glycoprotein (P-gp), a protein associated with multidrug resistance. nih.govresearchgate.net This suggests that RD can sensitize cancer cells to conventional chemotherapy, potentially overcoming chemoresistance. nih.gov The synergistic effects of various other compound derivatives with established chemotherapeutic agents like cisplatin (B142131) have also been reported in the broader literature. nih.gov

Drug Repurposing Strategies Employing this compound Derivatives

Drug repurposing, the strategy of identifying new uses for existing drugs, has explored the potential of this compound derivatives. One notable example is the development of a polymer-drug conjugate using a ritonavir derivative, this compound ritonavir ester (RD). nih.gov This novel compound was covalently bound to an HPMA copolymer carrier through a pH-sensitive bond. nih.gov

Initial studies revealed that this ritonavir derivative is a more potent inhibitor of P-glycoprotein compared to the parent drug, ritonavir. nih.gov Furthermore, the derivative demonstrated significant cytostatic activity in various cancer cell lines, including six mouse and six human cancer cell lines, with IC₅₀ values ranging from approximately 2.3 to 17.4 μM and 4.3 to 8.7 μM, respectively. nih.gov Research also indicated that this derivative could inhibit the migration and invasiveness of cancer cells in vitro. nih.gov The polymer-nanomedicine formulation, P-RD, showed potent antitumor activity in mouse models of CT26 and B16F10 tumors. nih.gov This therapeutic effect was observed to synergize with IL-2-based immunotherapy. nih.gov Promisingly, P-RD also exhibited therapeutic activity in human FaDu xenografts with negligible toxicity, suggesting its potential as a safe nanosystem. nih.gov The therapeutic potential could be further enhanced by combining it with other drugs, such as doxorubicin, attached to the same polymer system. nih.gov

Enzyme Inhibition Studies Involving Structural Analogues

Structural analogues of this compound have been investigated for their enzyme-inhibiting properties. Specifically, chloromethyl ketone derivatives of fatty acids, which share structural similarities, have been synthesized and tested as covalent inhibitors of acetoacetyl-CoA thiolase from pig heart. nih.gov

A study involving a series of chloromethyl ketone derivatives, including 5-chloro-4-oxopentanoic acid, 7-chloro-6-oxoheptanoic acid, 9-chloro-8-oxononanoic acid, and 11-chloro-10-oxoundecanoic acid, demonstrated that the inhibitory constant (K1) decreased significantly with increasing chain length, suggesting that the initial binding occurs at a non-polar region of the protein. nih.gov This binding site is likely at the enzyme's active site, as inhibition was prevented by the presence of acetoacetyl-CoA or acetyl-CoA, but not by CoA. nih.gov The modification by these inhibitors was specific to a thiol group, as protecting the active-site thiol prevented enzyme inactivation. nih.gov Further evidence for the high reactivity of the enzyme's thiol group came from the observation that inhibition was effective even at acidic pH and required a large excess of an external thiol to prevent it. nih.gov In addition to inhibiting the isolated enzyme, these chloromethyl ketone derivatives also inhibited cholesterol synthesis in hepatocytes, a pathway that utilizes acetoacetyl-CoA thiolase. nih.gov

Investigations into Plant Growth Regulation Effects

The potential for derivatives of oxo-carboxylic acids to act as plant growth regulators has been explored. While direct studies on this compound are limited in this context, research on related compounds provides insight. For instance, a study on 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives and 4-oxohexanoic acid evaluated their effects on the germination and radicle growth of Sorghum bicolor. plu.mx

At a concentration of 100 ppm, 4-oxohexanoic acid exhibited a stimulatory effect on radicle growth of 33-35%. plu.mx However, at a higher concentration of 1000 ppm, it showed a significant inhibitory effect of 80.2%. plu.mx None of the tested compounds had a clear effect on the germination rate. plu.mx This concentration-dependent dual effect, stimulation at low concentrations and inhibition at high concentrations, is a known characteristic of some plant growth regulators.

Assessment of Antimicrobial Properties

Derivatives of this compound have been investigated for their antimicrobial properties. Research has shown that certain derivatives of 4-oxopentanoic acid possess antimicrobial activity, which is often attributed to the presence of ketone and ester functional groups. researchgate.net These groups can increase the hydrophobicity and positive charge of the compound, enabling electrostatic interactions with bacterial cell components and leading to a loss of cell viability. researchgate.net

For example, N-derivatives of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with their efficacy in some cases exceeding that of ampicillin (B1664943) and streptomycin (B1217042) by 10 to 50 times. mdpi.com In one study, the most potent compound exhibited a minimum inhibitory concentration (MIC) ranging from 0.004 to 0.03 mg/mL. mdpi.com The proposed mechanism for this antibacterial action is the inhibition of the E. coli MurB enzyme. mdpi.com Similarly, these compounds also showed good to excellent antifungal activity, with the most potent derivative having an MIC in the range of 0.008–0.015 mg/mL, likely acting through the inhibition of 14a–lanosterol demethylase of CYP51Ca. mdpi.com

Other related structures, such as 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives, have also shown inhibitory activity against bacterial strains like Staphylococcus aureus. researchgate.net Some 5-[(2-methylphenyl)amino]-5-oxopentanoic acid derivatives have also been noted for their effectiveness against various bacterial strains. smolecule.com

Exploration of Anticonvulsant Activities of Related Derivatives

The potential for derivatives of related structures to exhibit anticonvulsant activity has been an area of research. Studies on 5-(4-substitutedbenzylidene)-6-methyl-4,5-dihydropyridazine-3(2H)-ones, which can be synthesized from levulinic acid (4-oxopentanoic acid), have shown promising results in seizure models. fabad.org.tr For instance, one compound from this series demonstrated an anticonvulsant effect comparable to ethosuximide (B1671622) in the pentylenetetrazole (PTZ) seizure model. researchgate.net

In another study, new hybrid compounds incorporating pyrrolidine-2,5-dione and thiophene (B33073) rings were synthesized and evaluated for their anticonvulsant properties. nih.gov The most promising of these, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride, showed a higher potency (lower ED₅₀ value) than the reference drugs valproic acid and ethosuximide in the maximal electroshock (MES) and 6 Hz seizure tests, respectively. nih.gov In vitro studies suggested that this compound acts through a balanced inhibition of neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov

Furthermore, research into 4-amino-5-methoxy-5-oxopentanoic acid derivatives has revealed anticonvulsant activity. One such compound effectively inhibited L-type calcium channels (Cav1.2), which are crucial in neuronal excitability, suggesting potential therapeutic applications for conditions like epilepsy.

Interaction with Biomolecules: DNA and Protein Adduct Formation

Following administration of a dietary-relevant dose of [14C]PhIP to human volunteers, it was found that PhIP is activated to a form that binds to albumin, hemoglobin, and white blood cell (WBC) DNA in the blood. nih.gov The WBC DNA adducts were observed to be unstable, with their levels declining significantly over 24 hours. nih.gov PhIP was also found to be bioavailable to the colon, where it formed both protein and DNA adducts. nih.gov The levels of DNA adducts were significantly lower in normal colon tissue compared to tumor tissue. nih.gov This research highlights that dietary compounds can be metabolized into reactive forms that bind to crucial biomolecules, a process that may be relevant for understanding the biological interactions of other small molecules like this compound and its derivatives.

Advanced Spectroscopic and Analytical Methodologies for 5 Methyl 4 Oxohexanoic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 5-methyl-4-oxohexanoic acid. Both ¹H and ¹³C NMR are employed to verify the compound's structural integrity, with particular focus on the characteristic signals of the ketone and carboxylic acid functionalities.

In ¹H NMR spectroscopy, the proton signals are analyzed based on their chemical shifts, multiplicities, and integration values, which correspond to the different hydrogen environments within the molecule. For the related compound, levulinic acid, which shares a similar keto-acid motif, the proton NMR spectrum in CDCl₃ shows distinct signals at approximately 2.77 ppm (triplet, 2H), 2.59 ppm (triplet, 2H), and 2.21 ppm (singlet, 3H). researchgate.net For this compound, specific shifts would be expected for the methyl protons of the isopropyl group, the methine proton, and the methylene (B1212753) groups adjacent to the carbonyl and carboxyl groups.

¹³C NMR spectroscopy provides crucial information about the carbon skeleton. The spectrum will exhibit distinct peaks for the carbonyl carbon of the ketone, the carbonyl carbon of thecarboxylic acid (typically around 170-180 ppm), the carbons of the isopropyl group, and the methylene carbons. For instance, in a related oxo-acid, the ¹³C NMR spectrum revealed key carbonyl carbon signals at 210.5 ppm and 217.9 ppm (ketone) and 177.4 ppm (carboxylic acid). asm.org The specific chemical shifts in the ¹³C NMR spectrum of this compound serve as a definitive fingerprint for its structure.

Table 1: Predicted NMR Data for this compound

| Atom | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Carboxyl Proton (-COOH) | ~10-12 ppm (broad singlet) | - |

| Methylene Protons (-CH₂-COOH) | ~2.5-2.7 ppm (triplet) | ~30-35 ppm |

| Methylene Protons (-CH₂-C=O) | ~2.7-2.9 ppm (triplet) | ~38-42 ppm |

| Methine Proton (-CH(CH₃)₂) | ~2.6-2.8 ppm (septet) | ~40-45 ppm |

| Methyl Protons (-CH(CH₃)₂) | ~1.1-1.2 ppm (doublet) | ~18-20 ppm |

| Ketone Carbonyl Carbon | - | ~210-215 ppm |

| Carboxyl Carbonyl Carbon | - | ~175-180 ppm |

| Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The most prominent features in the IR spectrum of this compound are the strong, sharp absorption band for the ketone carbonyl (C=O) stretching vibration, typically appearing in the range of 1700–1725 cm⁻¹, and the broad absorption band for the carboxylic acid hydroxyl (O-H) group, which spans a wide range from 2500 to 3300 cm⁻¹. The carboxylic acid carbonyl (C=O) stretching vibration also gives a strong absorption, usually between 1700 and 1725 cm⁻¹, which may overlap with the ketone carbonyl peak. High-purity samples of related oxocarboxylic acids have been confirmed using IR spectroscopy, showing these characteristic peaks.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

| Carboxylic Acid O-H | Stretching | 2500 - 3300 (broad) |

| Alkane C-H | Stretching | 2850 - 3000 |

| Ketone C=O | Stretching | 1700 - 1725 |

| Carboxylic Acid C=O | Stretching | 1700 - 1725 |

| C-O | Stretching | 1210 - 1320 |

Mass Spectrometry (MS) Techniques (e.g., GC-MS, LC-MS) for Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique used for the identification and quantification of this compound. When coupled with chromatographic separation methods like Gas Chromatography (GC) or Liquid Chromatography (LC), it provides high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS analysis, the compound is first vaporized and separated based on its boiling point and interaction with the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum shows a molecular ion peak corresponding to the mass of the compound (m/z 144.17) and a series of fragment ions that provide structural information. nih.gov For instance, the analysis of related oxoalkanoic acid esters by GC-MS reveals characteristic fragmentation patterns, such as the loss of the alkoxy group. aip.org GC-MS has been successfully used to identify and quantify various oxo- and hydroxycarboxylic acids in biological samples after derivatization to their more volatile methyl esters. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for analyzing less volatile or thermally labile compounds like this compound without the need for derivatization. The compound is separated by liquid chromatography and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such molecules. LC-MS can be used for both identification, by observing the accurate mass of the molecular ion, and for quantification, especially in complex matrices. nih.gov Studies on similar small oxocarboxylic acids using ESI-MS/MS have elucidated detailed fragmentation pathways, which are crucial for structural confirmation. researchgate.net

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Method | Expected Molecular Ion (M) | Key Fragmentation Pathways |

| GC-MS (as methyl ester) | Electron Ionization (EI) | m/z 158 | Loss of -OCH₃, loss of -COOCH₃, McLafferty rearrangement |

| LC-MS | Electrospray Ionization (ESI) | [M-H]⁻ at m/z 143 or [M+H]⁺ at m/z 145 | Loss of H₂O, loss of CO₂ |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the primary methods for assessing the purity of this compound and for its separation from related compounds and impurities. These techniques separate components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.

Reversed-phase HPLC, typically using a C18 column, is a common approach for the analysis of polar organic compounds like this compound. The mobile phase often consists of a mixture of water (sometimes with a pH modifier like trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV detector, as the carbonyl group exhibits some UV absorbance. For enhanced sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (LC-MS). UPLC, which utilizes smaller particle sizes in the column, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. copernicus.orgcopernicus.org

Table 4: Typical HPLC/UPLC Parameters for Oxo-acid Analysis

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.7 µm for UPLC) |

| Mobile Phase | Gradient of water (with 0.1% formic or trifluoroacetic acid) and acetonitrile/methanol |

| Flow Rate | 0.3 - 1.0 mL/min |

| Detection | UV (e.g., 210-220 nm) or Mass Spectrometry (MS) |

| Column Temperature | 25 - 40 °C |

Gas Chromatography (GC) Applications in Oxohexanoate Analysis

Gas Chromatography (GC) is a widely used technique for the analysis of volatile and thermally stable compounds. For the analysis of this compound, which has a relatively high boiling point and can be thermally labile, derivatization is often required to convert it into a more volatile and stable form, typically a methyl or ethyl ester. nih.gov

Once derivatized, the resulting ester can be readily analyzed by GC, often with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification (GC-MS). vwr.comvulcanchem.com The retention time of the derivatized compound under specific GC conditions (e.g., column type, temperature program) can be used for its identification by comparing it to a known standard. The peak area is proportional to the concentration, allowing for quantitative analysis. vulcanchem.com Multidimensional GC (MDGC) can be employed for complex samples to achieve better separation of target analytes from the matrix. americanlaboratory.com

Future Research Directions and Translational Perspectives for 5 Methyl 4 Oxohexanoic Acid

Development of Novel Bioactive Compounds and Therapeutics Based on the 5-Methyl-4-oxohexanoic Acid Scaffold

The core structure of this compound serves as a valuable starting point, or "scaffold," for the development of new bioactive molecules and potential therapeutics. Research has already indicated that derivatives of this compound may possess anti-inflammatory and antitumor properties. A significant future direction lies in the systematic modification of this scaffold to enhance these activities and discover new ones.

One promising area is in oncology. Derivatives of this compound have been shown to improve the efficacy of photodynamic therapy (PDT), a cancer treatment that uses light to activate a photosensitizing agent. Specifically, these derivatives can increase the accumulation of protoporphyrin IX (PpIX) in glioma cells, which enhances tumor visualization for surgical resection and improves the cytotoxic effect of PDT. Future research should focus on synthesizing and screening a library of novel analogues to identify compounds with superior PpIX-enhancing capabilities.

Furthermore, the anti-inflammatory potential of related structures, such as 6-aryl-4-oxohexanoic acids, suggests that the this compound scaffold could be used to develop new non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net By exploring different substitutions on the main carbon chain, researchers can aim to create compounds with high efficacy and improved safety profiles. The development of derivatives as potential antimicrobial agents also represents a viable research avenue, drawing parallels from other heterocyclic scaffolds. nih.govmdpi.com

Detailed Elucidation of Undiscovered Metabolic and Biosynthetic Pathways

While it is understood that this compound can act as a precursor or intermediate in metabolic pathways, the specific enzymatic reactions and regulatory networks involved are not well-defined. ontosight.ai A critical area for future investigation is the complete elucidation of these undiscovered pathways. The compound has been identified in Nicotiana tabacum (tobacco), where it is believed to form from the oxidation of nicotine (B1678760) and cotinine. nih.govcymitquimica.com Unraveling the precise biosynthetic route in this plant could reveal novel enzymes and metabolic logic.

Understanding these pathways is fundamental. For instance, in biological systems, keto acids can be involved in the catabolism of amino acids and the synthesis of other essential compounds. ontosight.ai Determining the exact role of this compound could provide insights into cellular energy regulation and homeostasis. ontosight.ai Future research should employ techniques like isotopic labeling (metabolic flux analysis) to trace the journey of this molecule through cells and organisms, identifying the enzymes that catalyze its formation and conversion.

Investigation into Environmental and Agricultural Applications of Derivatives

The chemical versatility of this compound and its relation to biomass-derived platform molecules like levulinic acid position it as a candidate for developing environmentally benign technologies. mdpi.com A significant future opportunity lies in exploring its derivatives for agricultural and environmental applications.

Drawing inspiration from related compounds, derivatives of this compound could be designed and tested as novel agrochemicals. For example, 5-aminolevulinic acid is known to function as a plant growth stimulator and a herbicide, while derivatives of the related 2-hydroxy-5-methyl-4-oxohexanoic acid are also proposed to have potential as growth regulators. smolecule.comgoogle.com Research should be directed towards synthesizing derivatives of this compound and screening them for herbicidal, pesticidal, or plant growth-promoting activities. Such "green chemistry" approaches could lead to more sustainable agricultural practices.

Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Effects

To rationally design new compounds based on the this compound scaffold, a thorough understanding of its structure-activity relationship (SAR) is essential. SAR studies involve systematically modifying different parts of a molecule and evaluating how these changes affect its biological activity. nih.gov This allows researchers to identify the key chemical features responsible for a desired effect.

A comprehensive SAR program for this compound would involve creating a series of analogues where specific functional groups are altered. For instance, the length of the carbon chain could be varied, the methyl group could be replaced with other alkyl groups, and the ketone and carboxylic acid functionalities could be converted into other groups like alcohols, esters, or amides. researchgate.net Each new derivative would then be tested in biological assays to measure its anti-inflammatory or cytotoxic activity. The results would map out the chemical requirements for bioactivity, guiding the development of more potent and selective compounds.

| Modification Site | Proposed Chemical Change | Potential Impact on Bioactivity |

|---|---|---|

| Carboxylic Acid Group (-COOH) | Esterification (e.g., -COOCH3), Amidation (e.g., -CONH2) | Alter solubility, cell permeability, and prodrug potential. |

| Keto Group (C=O) | Reduction to hydroxyl (-OH), Conversion to oxime (=NOH) | Modify receptor binding and metabolic stability. |

| Isopropyl Group (-CH(CH3)2) | Replacement with other alkyl or aryl groups | Influence steric interactions and binding affinity. |

| Alkyl Chain Length | Shortening or lengthening the chain between functional groups | Affect the spatial orientation of key functional groups. |

Application of Advanced Analytical Techniques for In Vivo Metabolic Profiling and Biomarker Discovery

The advancement of analytical chemistry provides powerful tools to study the behavior of molecules like this compound within complex biological systems. Future research must leverage these techniques for in vivo metabolic profiling and the discovery of new biomarkers. ethz.ch

Advanced analytical methods, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with high-resolution mass spectrometry (MS), are central to this effort. mdpi.comfao.org These platforms allow for the sensitive and specific detection of this compound and its metabolites in biological fluids and tissues, such as blood, urine, or tumors. ethz.ch By comparing the metabolic profiles of healthy subjects versus those with diseases like cancer, it may be possible to identify this compound or its derivatives as biomarkers for early diagnosis or disease progression. ethz.ch This approach, known as metabolomics, has already shown promise in linking metabolic changes to genetic and regulatory networks in cancer cells. ethz.ch

| Technique | Abbreviation | Primary Application for this compound Research |

|---|---|---|

| Liquid Chromatography-Mass Spectrometry | LC-MS | Untargeted metabolomic profiling of biological samples to identify and quantify the compound and its metabolites. mdpi.com |

| Gas Chromatography-Mass Spectrometry | GC-MS | Analysis of volatile derivatives for metabolic pathway elucidation. researchgate.net |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Structural confirmation of novel synthetic derivatives and analysis of metabolic fluxes using isotopic labels. |

| High-Performance Liquid Chromatography | HPLC | Purification of synthetic derivatives and quantification in various matrices. fao.org |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing 5-Methyl-4-oxohexanoic acid in polymeric conjugates?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is essential for confirming the covalent attachment of this compound to polymeric carriers like HPMA copolymers. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should be used to verify structural integrity, particularly focusing on the ketone and carboxylic acid functional groups. For quantification, UV-Vis spectrophotometry can monitor release kinetics under pH-sensitive conditions (e.g., tumor microenvironment simulations) .

Q. How can researchers assess the purity and stability of this compound during storage?

- Methodological Answer : Stability should be evaluated using accelerated degradation studies under varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels. Purity can be monitored via HPLC with a C18 reverse-phase column and a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid). Stability indicators include the absence of decomposition peaks over time. Storage recommendations from safety data sheets (SDS) suggest airtight containers, desiccants, and protection from light to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How should in vivo studies be designed to evaluate the antitumor efficacy of this compound conjugates?

- Methodological Answer : Use immunodeficient mouse models (e.g., RAG2⁻/⁻) xenografted with human head and neck cancer cell lines (e.g., FaDu). Administer conjugates intravenously at doses calibrated to match the drug’s release profile (e.g., pH-dependent hydrolysis). Monitor tumor volume biweekly via caliper measurements or imaging (MRI/PET). Include controls for polymer toxicity and free drug efficacy. Pharmacokinetic parameters (e.g., plasma half-life, tumor accumulation) should be quantified using radiolabeled conjugates or LC-MS .

Q. How can discrepancies in cytotoxicity data for this compound derivatives across cell lines be resolved?

- Methodological Answer : Contradictions may arise from cell line-specific metabolic profiles (e.g., FaDu vs. 4T1). Standardize assays by:

- Using synchronized cell populations (same passage number, culture conditions).

- Validating drug uptake via flow cytometry or fluorescent tagging.

- Comparing multiple assays (e.g., MTT for metabolic activity, Annexin V/PI for apoptosis, and ³H-thymidine incorporation for proliferation). Statistical analysis (ANOVA with post-hoc tests) should account for batch effects and technical replicates .

Key Methodological Considerations

- Contradiction Analysis : When conflicting data arise (e.g., variable IC₅₀ values), validate assay conditions (e.g., pH, serum content) and confirm compound stability during experiments .

- Synthesis Optimization : For conjugates, optimize linker chemistry (e.g., ester vs. amide bonds) to balance stability and drug release kinetics. Use tert-butoxycarbonyl (Boc) protection for the carboxylic acid group during synthesis to prevent side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.